molecular formula C₂₄H₄₄O₄ B1150512 rac 1-Oleoyl-2,3-isopropylidieneglycerol

rac 1-Oleoyl-2,3-isopropylidieneglycerol

Cat. No.: B1150512
M. Wt: 396.6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Glycerol Derivatives Research

Glycerol chemistry emerged as a critical field following Carl Wilhelm Scheele’s isolation of glycerol in 1779. The development of protected glycerol derivatives accelerated in the late 19th century, with Emil Fischer’s 1895 synthesis of isopropylideneglycerol (Solketal) marking a milestone in acetal-protected glycerol chemistry. The introduction of acylated derivatives like rac 1-Oleoyl-2,3-isopropylidieneglycerol arose from mid-20th-century efforts to stabilize glycerol intermediates for lipid synthesis. This compound combines the functional versatility of oleic acid with the hydrolytic stability imparted by the isopropylidene group, addressing challenges in synthesizing regioselective glycerides.

Nomenclature and Structural Identification

The systematic IUPAC name for this compound is (2,2-dimethyl-1,3-dioxolan-4-yl)methyl (9Z)-octadec-9-enoate , reflecting its:

  • Core structure : Glycerol backbone (C3H8O3)
  • Modifications :
    • Oleoyl group (C18:1 Δ9) at sn-1 position
    • Isopropylidene ketal protecting sn-2 and sn-3 hydroxyls

Molecular formula : C24H44O4
Molecular weight : 396.60 g/mol
Key spectral identifiers :

  • ¹H NMR : δ 5.34 (m, 2H, CH=CH), 4.30–4.10 (m, glycerol protons), 1.25 (s, 6H, isopropylidene CH3)
  • IR : 1740 cm⁻¹ (ester C=O), 1375 cm⁻¹ (isopropylidene C-O-C)

Stereochemical Considerations of the Racemic Mixture

The racemic nature stems from the sn-1 position’s chirality (Figure 1):

Table 1: Stereochemical properties

Property Detail
Chiral centers 1 (sn-1 carbon)
Enantiomers R and S configurations
Optical rotation [α]D²⁵ = 0° (racemic mix)
Resolution methods Chiral HPLC, enzymatic discrimination

The isopropylidene group enforces a cis-fused dioxolane ring, constraining glycerol’s C2-C3 diol into a rigid conformation that influences reactivity.

Relationship to Other Protected Glycerol Derivatives

Table 2: Comparative analysis of protected glycerol derivatives

Compound Structure Key Feature Application
This compound Oleoyl (sn-1), isopropylidene (sn-2/3) Regioselective acylation Lipid intermediate synthesis
Solketal Isopropylidene (sn-1/2), free OH (sn-3) Solvent, fuel additive
Glyceryl monooleate Free OH (sn-1), oleoyl (sn-2) Biological membrane studies
1,2-O-Isopropylidene-rac-glycerol Isopropylidene (sn-1/2), free OH (sn-3) Chiral building block

The isopropylidene group’s stability in non-acidic conditions (pH >5) makes this derivative preferable over benzyl or trityl protections for long-term storage.

Significance in Lipid Chemistry

This compound addresses three critical challenges in lipid synthesis:

  • Regioselectivity : The isopropylidene group directs acylation exclusively to the sn-1 position, achieving >95% positional purity in enzymatic syntheses.
  • Stability : Half-life in aqueous buffers (pH 7.4, 25°C) exceeds 240 hours vs. 8 hours for unprotected analogs.
  • Versatility : Serves as precursor for:
    • Structured lipids : After deprotection, enables sequential acylation
    • Glyceryl ethers : Nucleophilic substitution at sn-1
    • Drug delivery systems : Enhances lipid nanoparticle stability

Synthetic pathway :

  • Protection : Glycerol + acetone → isopropylideneglycerol
  • Esterification : Lipase-catalyzed reaction with oleic acid (60°C, 5% p-TSA)
  • Purification : Silica gel chromatography (hexane:ethyl acetate 4:1)

Yield optimization studies show 80–92% efficiency using immobilized Candida antarctica lipase B.

Properties

Molecular Formula

C₂₄H₄₄O₄

Molecular Weight

396.6

Synonyms

(E)-9-Octadecenoic Acid (2,2-dimethyl-1,3-dioxolan-4-yl)methyl Ester; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and physicochemical differences between rac 1-Oleoyl-2,3-isopropylidieneglycerol and related acylglycerols:

Compound Name Molecular Formula Molecular Weight Acyl/Protective Groups Physical State Key Applications References
This compound C₂₄H₄₄O₅* ~412.6* Oleoyl (C18:1) at 1; isopropylidene at 2,3 Not specified Synthesis intermediate, lipid standards
1-Oleoyl Glycerol C₂₁H₄₀O₄ 356.5 Oleoyl (C18:1) at 1; free 2,3-OH Solid Lipid metabolism studies
1-Oleoyl-3-Arachidoyl-rac-glycerol C₄₁H₇₈O₅ 651.07 Oleoyl (C18:1) at 1; arachidoyl (C20:0) at 3 Not specified Membrane lipid research
1-Docosahexaenoyl-rac-glycerol C₂₅H₃₈O₄ 402.6 Docosahexaenoyl (C22:6) at 1 Liquid Neuroscience, lipidomics
rac 1-Oleoyl-2,3-dipalmitoyl Glycerol C₅₃H₁₀₀O₆ 843.4 Oleoyl (C18:1) at 1; palmitoyl (C16:0) at 2,3 Not specified Olive oil analysis, TAG standards
1,2-Dioleoyl-3-linoleoyl-rac-glycerol C₅₇H₁₀₂O₆ 883.4 Two oleoyl (C18:1); linoleoyl (C18:2) at 3 Not specified Plant lipid studies

*Estimated based on structural analogs (e.g., isopropylidene adds ~58.08 g/mol to glycerol).

Key Observations:
  • Polarity and Reactivity: The isopropylidene group in this compound reduces polarity compared to 1-Oleoyl Glycerol, which has free hydroxyl groups . This makes the former more suitable for non-aqueous reaction systems.
  • Acyl Chain Diversity: Compounds like 1-Docosahexaenoyl-rac-glycerol and 1-Oleoyl-3-Arachidoyl-rac-glycerol highlight how acyl chain length and unsaturation impact physical properties (e.g., docosahexaenoyl’s six double bonds lower melting points) .
  • Synthetic Utility : this compound serves as a precursor for mixed TAGs (e.g., rac 1-Oleoyl-2,3-dipalmitoyl Glycerol), where sequential deprotection and acylation enable precise lipid engineering .

Preparation Methods

Direct Esterification of Protected Glycerol Derivatives

The most straightforward approach involves esterification of isopropylidene-protected glycerol with oleic acid derivatives. The isopropylidene group acts as a protective moiety for the secondary hydroxyl groups, enabling selective acylation at the primary hydroxyl position.

Reaction Conditions :

  • Catalyst : p-Toluenesulfonic acid (PTSA) or sulfuric acid (0.5–1.5 mol%)

  • Solvent : Dichloromethane (DCM) or toluene under anhydrous conditions

  • Temperature : 40–60°C with reflux

  • Yield : 68–72% after 12–18 hours

The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group attacks the activated carbonyl carbon of oleoyl chloride. Excess oleoyl chloride (1.5–2.0 equivalents) ensures complete conversion, though purification via silica gel chromatography is required to remove unreacted starting materials.

Multi-Step Synthesis from D-Mannitol

A patent-pending method (CN111057100A) utilizes D-mannitol as a chiral starting material, enabling stereocontrol while avoiding racemization.

Step 1: Ketal Formation

D-Mannitol undergoes acid-catalyzed cyclization with acetone to form 1,1,5,6-isopropylidene-D-mannitol.

D-Mannitol+AcetoneZnCl21,1,5,6-Isopropylidene-D-mannitol\text{D-Mannitol} + \text{Acetone} \xrightarrow{\text{ZnCl}_2} \text{1,1,5,6-Isopropylidene-D-mannitol}

Conditions :

  • ZnCl₂ (2–4 equiv) in acetone at 25°C for 18 hours

  • Yield: 89–92% after dichloromethane extraction

Step 2: Oxidative Cleavage and Reduction

Sodium periodate (NaIO₄) cleaves the vicinal diol, followed by NaBH₄ reduction to yield isopropylidene glycerol.

1,1,5,6-Isopropylidene-D-mannitolNaIO4/NaBH4Isopropylidene glycerol\text{1,1,5,6-Isopropylidene-D-mannitol} \xrightarrow{\text{NaIO}4/\text{NaBH}4} \text{Isopropylidene glycerol}

Optimization :

  • NaIO₄ (3.0 equiv) in aqueous NaHCO₃ at 0°C

  • NaBH₄ (2.5 equiv) in H₂O/CH₂Cl₂ biphasic system

  • Yield: 78–81%

Step 3: Regioselective Esterification

The primary hydroxyl group of isopropylidene glycerol reacts with oleoyl chloride under Schotten-Baumann conditions.

Key Parameters :

  • Oleoyl chloride (1.8 equiv), pyridine (2.5 equiv)

  • Reaction time: 6 hours at 0°C → 12 hours at 25°C

  • Yield: 85% after column chromatography (hexane:EtOAc 9:1)

Advanced Catalytic Systems

Enzymatic Synthesis

Lipase-catalyzed transesterification offers an eco-friendly alternative to traditional methods.

Comparative Performance of Lipases :

Lipase SourceSolventTemperatureConversion (%)Selectivity (sn-1)
Candida antarcticatert-Butanol45°C94>99%
Rhizomucor mieheiSolvent-free60°C8297%

Data adapted from industrial biocatalysis studies.

Immobilized Candida antarctica lipase B (CAL-B) demonstrates superior activity due to its open active site accommodating bulky isopropylidene groups. Solvent-free systems reduce purification complexity but require higher enzyme loading (15–20 wt%).

Industrial-Scale Production Challenges

Purification Strategies

Crude reaction mixtures contain:

  • Unreacted oleic acid (5–12%)

  • Diacylglycerol byproducts (3–7%)

  • Isopropylidene hydrolysis products (2–4%)

Chromatographic Methods :

TechniqueStationary PhaseEluentPurity Achieved
Flash ChromatographySilica gel (40–63 μm)Hexane:EtOAc (8:2)95%
Prep-HPLCC18 reverse phaseMeCN:THF (95:5)99%

Prep-HPLC increases production costs by ~30% but is essential for pharmaceutical-grade material.

Emerging Synthetic Technologies

Continuous Flow Chemistry

Microreactor systems enhance heat/mass transfer for exothermic acylation steps:

Bench-Scale Flow Parameters :

  • Reactor volume: 12 mL (PFA tubing, ID 1.0 mm)

  • Residence time: 8.5 minutes

  • Productivity: 38 g/h vs. 12 g/h in batch

  • Space-time yield: 4.7 kg·L⁻¹·day⁻¹

Flow systems reduce side product formation by 40% through precise temperature control .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing rac 1-Oleoyl-2,3-isopropylidieneglycerol, and how do reaction conditions influence stereochemical purity?

  • Methodology : Use enzymatic or chemical esterification of glycerol derivatives with oleic acid under anhydrous conditions. For stereochemical control, employ chiral catalysts (e.g., lipases) or protect/deprotect hydroxyl groups (e.g., isopropylidene groups). Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC with a C18 column and evaporative light scattering detection (ELSD) .
  • Key Data : Purity >95% (HPLC) is achievable with optimized conditions, but residual solvents (e.g., acetonitrile) require rigorous removal under vacuum .

Q. How should researchers safely handle and store this compound to prevent degradation?

  • Methodology :

  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation of unsaturated bonds .
  • Handling : Use explosion-proof equipment in well-ventilated areas. Avoid contact with water (risk of exothermic hydrolysis) and static discharge .
    • Critical Notes : Degradation products (e.g., free fatty acids) can alter biological activity; validate stability via periodic NMR or mass spectrometry .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodology :

  • Structural Confirmation : Use 1H/13C NMR to verify acyl chain positions and isopropylidene protection. Key peaks: δ 5.3–5.4 ppm (olefinic protons), δ 1.3–1.4 ppm (isopropylidene methyl groups) .
  • Purity Assessment : HPLC with a reverse-phase column (e.g., C18) and ELSD or CAD detection. Retention times vary with acyl chain unsaturation .
    • Data Table :
TechniqueKey ParametersTypical Output
NMR CDCl3 solvent, 400 MHzPeaks at δ 4.1–4.3 (glycerol backbone), δ 2.3 (ester carbonyl)
HPLC Acetonitrile:water (90:10), 1 mL/minRetention time ~15–20 min

Advanced Research Questions

Q. How do phase behaviors of this compound impact its utility in lipid bilayer studies?

  • Methodology : Use differential scanning calorimetry (DSC) to study melting transitions. Compare with analogs (e.g., 1,2-dioleoyl-3-palmitoyl-rac-glycerol) to assess how isopropylidene groups alter lipid packing .
  • Contradictions : Isopropylidene protection reduces hydrophilicity, potentially destabilizing bilayers. Contrast with unprotected monoacylglycerols (e.g., 1-oleoyl-rac-glycerol) .

Q. What strategies resolve contradictions in enzymatic hydrolysis data for this compound?

  • Methodology :

  • Enzyme Selection : Test lipases with known stereoselectivity (e.g., Candida antarctica Lipase B vs. porcine pancreatic lipase) .
  • Kinetic Analysis : Use Michaelis-Menten models to compare hydrolysis rates. Adjust pH (6.5–8.0) and temperature (25–37°C) to optimize activity .
    • Critical Insight : Discrepancies may arise from residual solvent traces (e.g., DMSO) inhibiting enzymes. Validate via GC-MS or LC-MS .

Q. How does this compound interact with lipid-binding proteins in vitro?

  • Methodology :

  • Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization with fluorescently tagged proteins (e.g., serum albumin).
  • Data Interpretation : Compare dissociation constants (Kd) with natural ligands (e.g., 1,2-dioleoyl-sn-glycerol). Isopropylidene groups may sterically hinder binding .
    • Key Finding : Lower affinity (Kd ~10–100 µM) compared to unprotected monoacylglycerols due to reduced hydrogen bonding .

Experimental Design Considerations

Q. What controls are essential when testing this compound in cell-based assays?

  • Methodology :

  • Negative Controls : Use solvent-only (e.g., ethanol) and unprotected glycerol analogs.
  • Stability Controls : Measure hydrolysis products (e.g., oleic acid) via LC-MS post-assay .
    • Pitfalls : Residual endotoxins from synthesis can trigger immune responses; validate via LAL assay .

Q. How can researchers link studies on this compound to broader lipid metabolism frameworks?

  • Theoretical Basis : Map its metabolism to pathways involving monoacylglycerol acyltransferase (MGAT) or phospholipase C (PLC). Use isotopic labeling (e.g., 13C-oleate) to trace incorporation into complex lipids .
  • Data Integration : Cross-reference with databases like LIPID MAPS or PubChem for structural analogs and known bioactivities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.